N'-{[(3-methoxyphenyl)carbonyl]oxy}pyridine-4-carboximidamide
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Overview
Description
Preparation Methods
The synthesis of (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 3-METHOXYBENZOATE typically involves the reaction of 3-methoxybenzoic acid with an appropriate aminopyridine derivative under specific reaction conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the imine bond. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 3-METHOXYBENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 3-METHOXYBENZOATE has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 3-METHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 3-METHOXYBENZOATE can be compared with similar compounds such as:
- (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 4-METHOXYBENZOATE
- (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-METHOXYBENZOATE These compounds share similar structural features but differ in the position of the methoxy group on the benzoate moiety. The unique positioning of the methoxy group in (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 3-METHOXYBENZOATE contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C14H13N3O3 |
---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 3-methoxybenzoate |
InChI |
InChI=1S/C14H13N3O3/c1-19-12-4-2-3-11(9-12)14(18)20-17-13(15)10-5-7-16-8-6-10/h2-9H,1H3,(H2,15,17) |
InChI Key |
SMOQTAUCHHFUTL-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)O/N=C(/C2=CC=NC=C2)\N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)ON=C(C2=CC=NC=C2)N |
Origin of Product |
United States |
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